REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][Si](C)(C)C)[C:5]([NH2:8])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:9]([C:4]1[C:5]([NH2:8])=[N:6][CH:7]=[C:2]([F:1])[CH:3]=1)#[CH:10] |f:1.2.3|
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Name
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|
Quantity
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3.2 g
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Type
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reactant
|
Smiles
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FC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
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Name
|
|
Quantity
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11 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
77 mL
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Type
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solvent
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered through Celite
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
The residue is purified by silica gel chromatography
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Type
|
WASH
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Details
|
eluting with 15%-55% EtOAc in heptane
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Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C(=NC=C(C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |